



Technical Support Center: Optimizing D(+)Raffinose Pentahydrate for Cell Cryopreservation

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Compound of Interest		
Compound Name:	D(+)-Raffinose pentahydrate	
Cat. No.:	B15603011	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of **D(+)-Raffinose pentahydrate** for effective cell cryopreservation.

Frequently Asked Questions (FAQs)

Q1: What is **D(+)-Raffinose pentahydrate** and why is it used in cryopreservation?

A1: **D(+)-Raffinose pentahydrate** is a non-permeating trisaccharide composed of galactose, glucose, and fructose. In cryopreservation, it acts as an extracellular cryoprotectant. Unlike permeating cryoprotectants such as DMSO or glycerol, raffinose does not enter the cell. Its primary role is to dehydrate the cells osmotically before freezing, which reduces the amount of intracellular water available to form damaging ice crystals. This process, known as vitrification, helps to maintain cell viability and function post-thaw.[1][2][3]

Q2: What is the optimal concentration of **D(+)-Raffinose pentahydrate** for cell cryopreservation?

A2: The optimal concentration of **D(+)-Raffinose pentahydrate** is highly dependent on the cell type and the other components of the cryopreservation medium. For instance, studies on mouse spermatozoa have shown that 18% raffinose provides significant protection.[4][5][6] In other protocols for mouse sperm, a combination of 7.5% raffinose with 6% glycerol was found







to be more effective than 20% raffinose. For mouse oocytes, a combination of 0.1 M intracellular raffinose (introduced via microinjection) and 0.3 M extracellular raffinose with low concentrations of DMSO yielded high survival rates.[7][8][9] It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Can **D(+)-Raffinose pentahydrate** be used as the sole cryoprotectant?

A3: While raffinose is an effective cryoprotectant, it is most commonly used in combination with a permeating cryoprotectant like dimethyl sulfoxide (DMSO) or glycerol.[4][5] The combination of a non-permeating agent (raffinose) and a permeating agent provides a synergistic protective effect, safeguarding both the extracellular and intracellular environments of the cell during freezing.[1][3] Using raffinose can also help to reduce the required concentration of the more toxic permeating cryoprotectants.[7][8]

Q4: Are there any potential issues with using **D(+)-Raffinose pentahydrate**?

A4: A potential issue with raffinose is its tendency to crystallize during the freezing process, particularly during annealing steps.[10][11] Raffinose crystallization can lead to a loss of its cryoprotective effect and potentially damage cells.[10] To mitigate this, it is important to follow optimized and validated cooling protocols. Some studies suggest that raffinose can also inhibit sucrose crystallization, which may be beneficial in certain formulations.[12]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Low post-thaw cell viability	Suboptimal raffinose concentration.	Empirically test a range of raffinose concentrations (e.g., 5%, 10%, 15%, 20%) in combination with your standard permeating cryoprotectant to determine the optimal concentration for your specific cell type.
Inadequate cell dehydration.	Ensure sufficient equilibration time in the raffinose-containing cryopreservation medium before initiating the cooling process to allow for proper osmotic dehydration.	
Raffinose crystallization.	Avoid prolonged annealing steps at temperatures where raffinose is prone to crystallization (around -10°C). [10] Utilize a controlled-rate freezer with a validated cooling profile.	
Cell clumping after thawing	High cell density during cryopreservation.	Optimize the cell concentration in the cryopreservation vial. Typically, a concentration of 1x10^6 to 5x10^6 cells/mL is recommended, but this can be cell-type dependent.
Inconsistent results between vials	Uneven cooling rates.	Use a controlled-rate freezer or a validated isopropanol-based freezing container (e.g., Mr. Frosty) to ensure a consistent cooling rate of approximately -1°C per minute.



Inhomogeneous mixing of cryoprotectant.	Gently but thoroughly mix the cell suspension with the cryopreservation medium containing raffinose to ensure uniform exposure of all cells to the cryoprotectant.	
Reduced cell functionality post-thaw (e.g., differentiation potential, metabolic activity)	Sub-lethal cryoinjury.	Re-optimize the entire cryopreservation protocol, including raffinose concentration, cooling and thawing rates, and post-thaw recovery procedures. Assess cell function at multiple time points post-thaw (e.g., 24, 48, 72 hours) to allow for cellular recovery.[13][14][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of **D(+)- Raffinose pentahydrate** in cell cryopreservation.

Table 1: Cryopreservation of Mouse Spermatozoa

Raffinose Concentration	Co- Cryoprotectant	Post-Thaw Motility (%)	Fertilizing Ability (%)	Reference
18%	None	43	22.4	[4][5]
18%	1.75% Glycerol	-	35.5	[4][5]
7.5%	6% Glycerol	-	-	[16]
20%	6% Glycerol	Lower than 7.5%	Lower than 7.5%	[16]
18%	3% Skim Milk	-	Varies by strain (13-64%)	[4][6]



Table 2: Cryopreservation of Mouse Oocytes

Intracellul ar Raffinose	Extracell ular Raffinose	Co- Cryoprot ectant (DMSO)	Post- Thaw Survival (%)	Fertilizati on Rate (%)	Blastocys t Rate (%)	Referenc e
0.1 M	0.3 M	0.5 M	83.9	90.0	77.8	[7][8][9]
0.1 M	0.3 M	1.0 M	80.6	94.6	72.5	[7][8][9]

Experimental Protocols

Protocol 1: Cryopreservation of Mouse Spermatozoa with Raffinose and Glycerol

This protocol is adapted from studies demonstrating successful cryopreservation of mouse spermatozoa.[4][5]

- Preparation of Cryoprotectant Solution:
 - Prepare a solution containing 18% (w/v) D(+)-Raffinose pentahydrate and 1.75% (v/v) glycerol in a suitable buffer or cell culture medium.
 - Sterilize the solution by filtration through a 0.22 μm filter.
- Sperm Collection and Equilibration:
 - Collect epididymal spermatozoa from mice.
 - Gently mix the sperm suspension with an equal volume of the cryoprotectant solution.
 - Equilibrate the sperm suspension at room temperature for 10-15 minutes.
- Freezing:
 - Aliquot the equilibrated sperm suspension into cryovials.
 - Use a controlled-rate freezer to cool the vials at a rate of -1°C/minute down to -80°C.



- For long-term storage, transfer the cryovials to liquid nitrogen (-196°C).
- Thawing:
 - Rapidly thaw the cryovials in a 37°C water bath.
 - Gently dilute the thawed sperm suspension with pre-warmed culture medium to remove the cryoprotectant.
 - Assess sperm motility and viability.

Protocol 2: Cryopreservation of Mouse Oocytes with Intra- and Extracellular Raffinose

This protocol is based on a study that achieved high survival and developmental rates of mouse oocytes.[7][8][9]

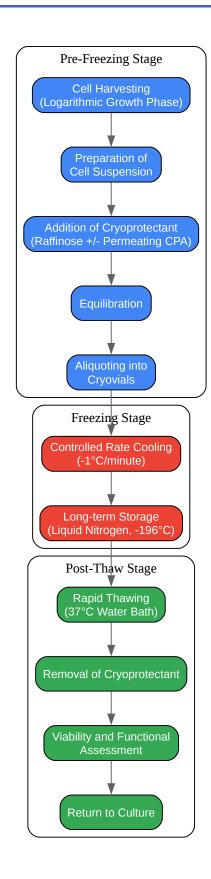
- Preparation of Solutions:
 - Injection Solution: 0.1 M D(+)-Raffinose pentahydrate in a suitable buffer (e.g., HEPES-buffered medium).
 - Cryopreservation Solution 1: 0.3 M D(+)-Raffinose pentahydrate and 0.5 M DMSO in culture medium.
 - Cryopreservation Solution 2: 0.3 M D(+)-Raffinose pentahydrate and 1.0 M DMSO in culture medium.
 - Sterilize all solutions by filtration.
- · Oocyte Preparation and Microinjection:
 - Collect metaphase II (MII) oocytes.
 - Microinject the oocytes with the 0.1 M raffinose solution.
- Equilibration and Freezing:
 - Equilibrate the microinjected oocytes in the chosen cryopreservation solution (1 or 2) for 10-15 minutes.



- Load the oocytes into cryo-straws.
- Use a programmable freezer with the following program:
 - Cool from 20°C to -7°C at a rate of -2°C/minute.
 - Manually seed ice crystal formation at -7°C.
 - Hold at -7°C for 10 minutes.
 - Cool from -7°C to -30°C at a rate of -0.3°C/minute.
 - Cool from -30°C to -80°C at a rate of -50°C/minute.
- Plunge the straws into liquid nitrogen for long-term storage.
- Thawing and Recovery:
 - Warm the straws rapidly in a 37°C water bath.
 - Expel the contents into a pre-warmed culture medium.
 - Wash the oocytes in a series of solutions with decreasing concentrations of the cryoprotectant to gradually remove it.
 - Assess oocyte survival and proceed with in vitro fertilization or other downstream applications.

Visualizations

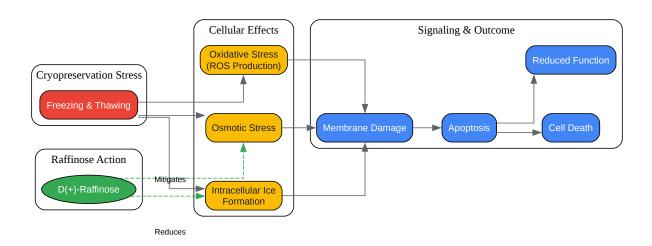




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Caption: General workflow for cell cryopreservation using **D(+)-Raffinose pentahydrate**.





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Caption: Cellular stress pathways activated during cryopreservation and the mitigating role of raffinose.

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